

Technical Support Center: Keratin 8 Imaging & Autofluorescence

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Compound of Interest

Compound Name: Keratin 8

Cat. No.: B1575351

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Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to autofluorescence when imaging **Keratin 8** in tissues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during **Keratin 8** immunofluorescence experiments.

Issue: High background fluorescence obscuring the **Keratin 8** signal.

- Question: I am seeing high background fluorescence across my tissue sample, making it difficult to distinguish the specific **Keratin 8** staining. What could be the cause and how can I fix it?
- Answer: High background fluorescence, or autofluorescence, is a common issue in tissue imaging. It can originate from various sources within the tissue itself or be induced by the experimental procedure.

Potential Causes and Solutions:

- Endogenous Autofluorescence: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, red blood cells, and lipofuscin.^{[1][2]} Keratins themselves are also a source of autofluorescence.^{[3][4][5]}

- Solution:
 - Spectral Imaging and Linear Unmixing: This technique can mathematically separate the specific fluorescent signal of your **Keratin 8** probe from the broad emission spectrum of autofluorescence.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Use Far-Red Fluorophores: Autofluorescence is often more prominent in the blue and green spectra.[\[9\]](#)[\[10\]](#)[\[11\]](#) Shifting your detection to fluorophores that emit in the far-red or near-infrared range can help minimize the contribution from autofluorescence.[\[6\]](#)
 - Chemical Quenching: Various reagents can be used to quench autofluorescence. See the table and protocols below for more details.
- Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with proteins in the tissue to create fluorescent products.[\[1\]](#)[\[2\]](#)[\[10\]](#) Glutaraldehyde generally induces more autofluorescence than paraformaldehyde or formaldehyde.[\[10\]](#)
- Solution:
 - Optimize Fixation Time: Minimize the duration of fixation to what is necessary for adequate tissue preservation.[\[9\]](#)[\[10\]](#)
 - Aldehyde Blocking: After fixation, you can treat the tissue with a reducing agent like sodium borohydride or an amine-containing compound like glycine to quench aldehyde-induced fluorescence.[\[9\]](#)[\[12\]](#)[\[13\]](#)
 - Alternative Fixatives: Consider using non-aldehyde fixatives such as chilled methanol or ethanol, especially for cell surface markers.[\[10\]](#)
- Presence of Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[\[10\]](#)
- Solution: If possible, perfuse the animal with phosphate-buffered saline (PBS) before tissue fixation to remove red blood cells.[\[9\]](#)[\[10\]](#)

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem for **Keratin 8** imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they absorb light.^[13] In the context of **Keratin 8** imaging, it is problematic because the autofluorescence signal can overlap with and obscure the specific signal from your fluorescently labeled anti-**Keratin 8** antibody, leading to poor signal-to-noise ratios and difficulty in interpreting the results.^[1] Keratins themselves contribute to this autofluorescence, especially with excitation around 405 nm.^{[3][5]}

Q2: How can I determine if what I'm seeing is autofluorescence or non-specific antibody binding?

A2: To distinguish between autofluorescence and non-specific antibody binding, you should include the following controls in your experiment:

- Unstained Control: An unstained tissue section will reveal the level of endogenous autofluorescence.^[14]
- Secondary Antibody Only Control: This control, where the primary antibody is omitted, will show any non-specific binding of the secondary antibody.^[15]

If you observe a signal in the unstained control, it is due to autofluorescence.

Q3: What are the most common methods to reduce autofluorescence?

A3: Several methods can be employed to reduce autofluorescence. The choice of method will depend on the source of the autofluorescence and the specific tissue type. The main approaches are:

- Chemical Quenching: Using reagents to reduce the fluorescence of endogenous molecules.
- Spectral Unmixing: Using specialized imaging systems and software to computationally separate the desired signal from the autofluorescence.^{[6][7][16]}
- Photobleaching: Intentionally exposing the sample to light to destroy the fluorescent molecules causing the background. However, this can also photobleach your specific signal.

- Choice of Fluorophore: Using fluorophores in the far-red spectrum where autofluorescence is typically lower.[\[9\]](#)[\[11\]](#)

Q4: Can I completely eliminate autofluorescence?

A4: While it is often not possible to completely eliminate autofluorescence, the methods described above can significantly reduce it to a level where a clear and specific signal from your **Keratin 8** staining can be obtained.

Data Presentation: Comparison of Autofluorescence Reduction Methods

Method	Target Autofluorescence Source	Advantages	Disadvantages
Sudan Black B	Lipofuscin[9][17]	Effective for reducing lipofuscin autofluorescence.	Can introduce its own fluorescence in the far-red spectrum; may reduce specific signal. [9][17]
Copper Sulfate	General, particularly from red blood cells.	Can be effective in some tissues.[11]	May not be universally effective and can quench some desired fluorescent signals.
Sodium Borohydride	Aldehyde-induced autofluorescence[9][10]	Reduces fluorescence caused by aldehyde fixatives.	Can have variable results and may damage tissue integrity or epitopes. [9]
Commercial Kits (e.g., TrueVIEW)	Broad spectrum (collagen, elastin, red blood cells, fixative-induced)[1]	Easy to use, effective against multiple sources of autofluorescence.[18]	May be more expensive than individual reagents.
Spectral Unmixing	All sources	Can separate highly overlapping spectra, preserving the specific signal.[6][8]	Requires a spectral confocal microscope and specialized software.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

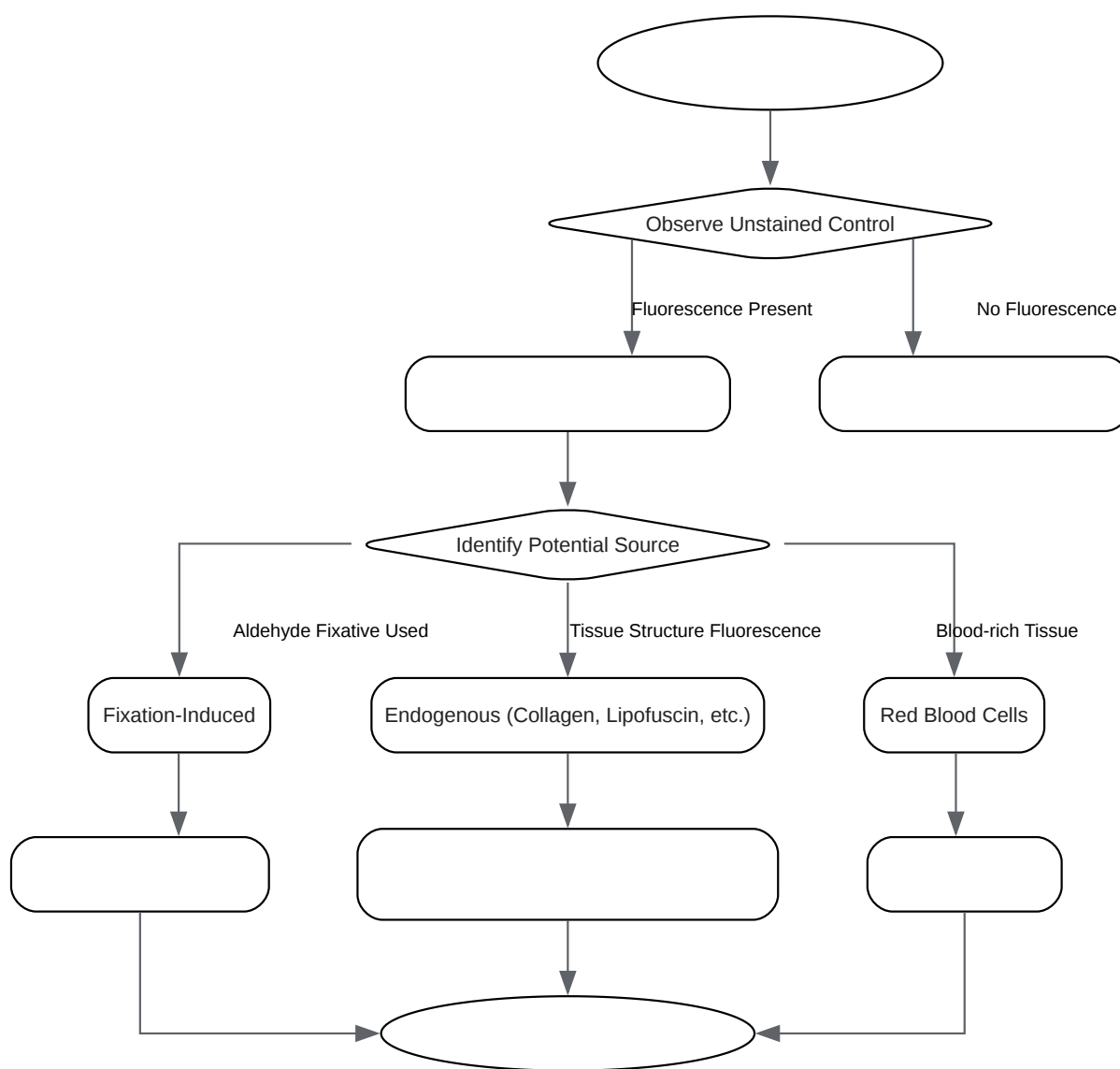
- After fixation and permeabilization, wash the tissue sections with PBS.
- Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.

- Incubate the sections in the sodium borohydride solution for 10-15 minutes at room temperature.
- Wash the sections thoroughly with PBS (3 x 5 minutes).
- Proceed with the blocking and antibody incubation steps of your immunofluorescence protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

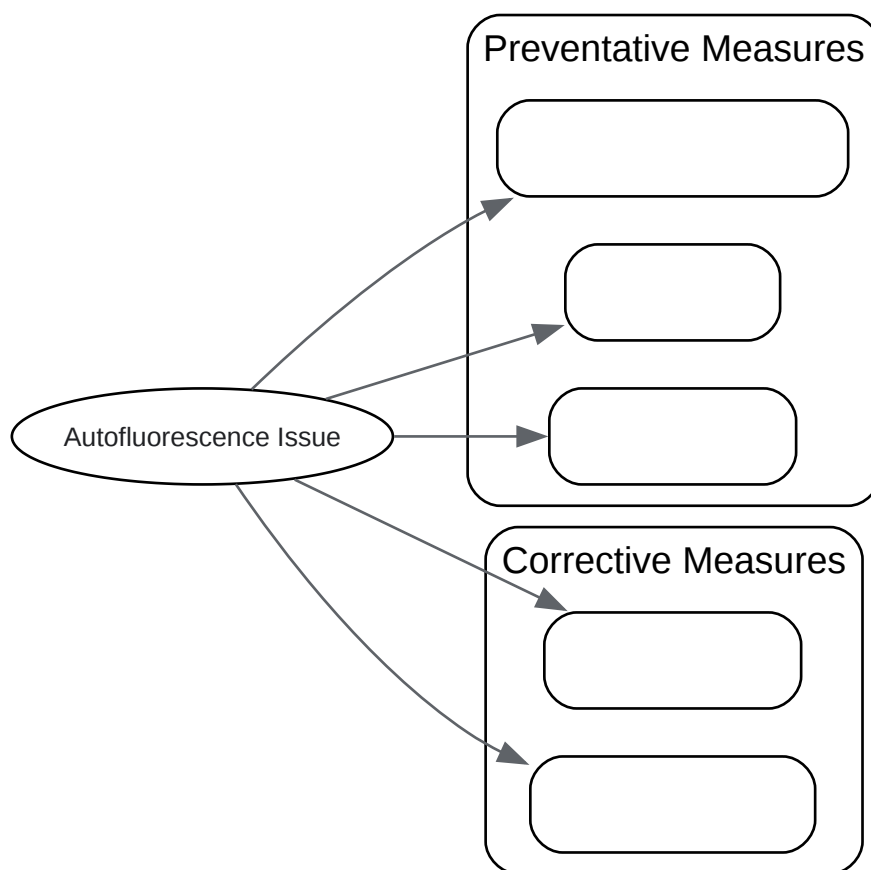
- After the secondary antibody incubation and washing steps, prepare a 0.1% Sudan Black B solution in 70% ethanol.
- Incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
- Wash the sections extensively with PBS or 70% ethanol to remove excess stain.
- Mount the coverslip with an appropriate mounting medium.

Visualizations



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Caption: A troubleshooting workflow for addressing high background in **Keratin 8** imaging.



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Caption: Key strategies for reducing tissue autofluorescence.

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